6-Azaspiro[2.6]nonane-6-carbonyl chloride
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Overview
Description
6-Azaspiro[2.6]nonane-6-carbonyl chloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.6]nonane-6-carbonyl chloride typically involves the reaction of 6-Azaspiro[2.6]nonane with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane (CH2Cl2) to facilitate the reaction. The process involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the carbonyl chloride derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.6]nonane-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-Azaspiro[2.6]nonane-6-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Alcohols: Formed by reduction
Scientific Research Applications
6-Azaspiro[2.6]nonane-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.6]nonane-6-carbonyl chloride is primarily related to its reactivity as a carbonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
6-Azaspiro[2.6]nonane-6-carbonyl chloride can be compared with other spirocyclic compounds and carbonyl chlorides:
6-Azaspiro[2.5]octane-6-carbonyl chloride: Similar structure but with a smaller ring system, leading to different reactivity and applications.
6-Azaspiro[3.6]decane-6-carbonyl chloride:
Cyclohexanecarbonyl chloride: Lacks the nitrogen atom and spirocyclic structure, resulting in different reactivity and applications.
The uniqueness of this compound lies in its spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity compared to other carbonyl chlorides.
Properties
IUPAC Name |
6-azaspiro[2.6]nonane-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-8(12)11-6-1-2-9(3-4-9)5-7-11/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRFMCGMOIVWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CCN(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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